

solubility of 3-Bromo-4-methoxyphenol in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenol

Cat. No.: B107203

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Bromo-4-methoxyphenol** for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methoxyphenol is a substituted phenol derivative with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing formulations. This technical guide provides a comprehensive analysis of the factors governing the solubility of **3-Bromo-4-methoxyphenol**, offering a predictive framework based on its physicochemical properties and the principle of "like dissolves like." While extensive quantitative solubility data is not widely published, this document outlines a detailed experimental protocol for its determination, ensuring researchers can generate reliable data for their specific applications. Safety and handling considerations for both the compound and common organic solvents are also addressed to ensure safe laboratory practices.

Introduction to 3-Bromo-4-methoxyphenol

3-Bromo-4-methoxyphenol is an aromatic organic compound with the chemical formula $C_7H_7BrO_2$.^[1] Its structure consists of a phenol ring substituted with a bromine atom and a methoxy group. This substitution pattern imparts a unique combination of polarity, hydrogen bonding capability, and molecular size that dictates its interaction with various solvents. A clear

understanding of its solubility is crucial for its effective use in synthetic chemistry and pharmaceutical sciences.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. The key properties of **3-Bromo-4-methoxyphenol** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrO ₂	[1]
Molecular Weight	203.03 g/mol	[1] [2]
Appearance	White to off-white crystalline solid	[3] (analogy)
Melting Point	47°C	[4]
Boiling Point	281.1 ± 20.0 °C (Predicted)	[4]
pKa	Not available	
LogP (Predicted)	1.5	[1]

The presence of a hydroxyl group (-OH) allows **3-Bromo-4-methoxyphenol** to act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl and methoxy groups can act as hydrogen bond acceptors. The bromine atom and the benzene ring contribute to its nonpolar character. The predicted LogP value of 1.5 suggests a moderate lipophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[\[5\]](#) This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The solubility of **3-Bromo-4-methoxyphenol** in a given organic solvent is therefore a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

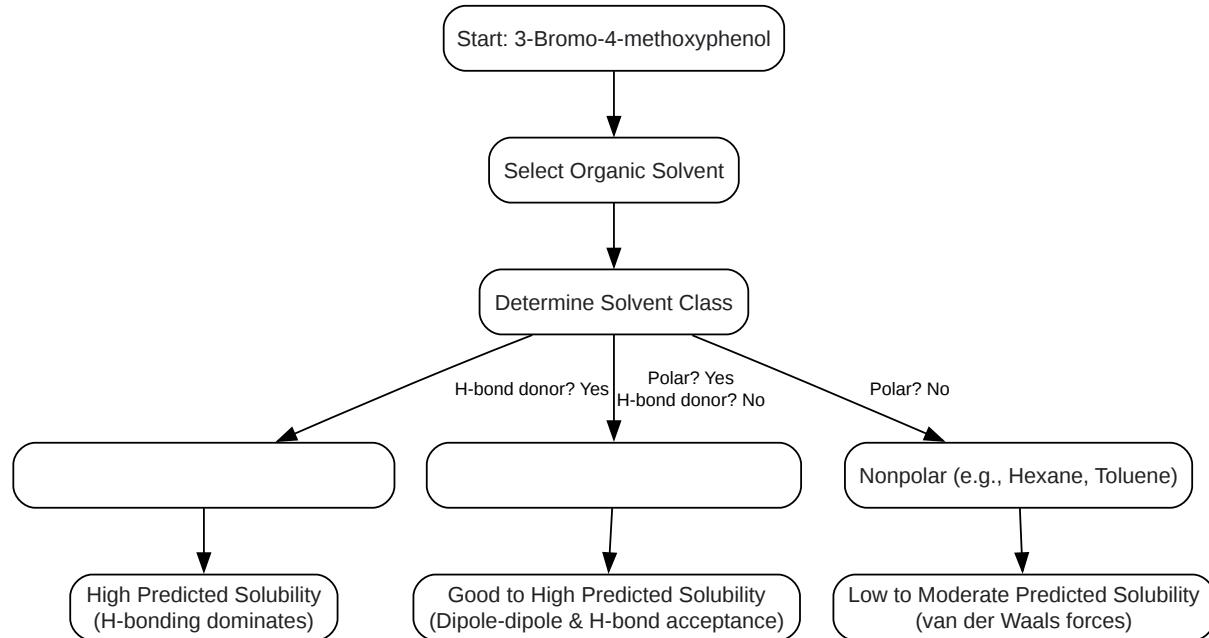
Influence of Solvent Polarity

Organic solvents can be broadly classified into polar and nonpolar categories, with further subdivisions into protic and aprotic for polar solvents.

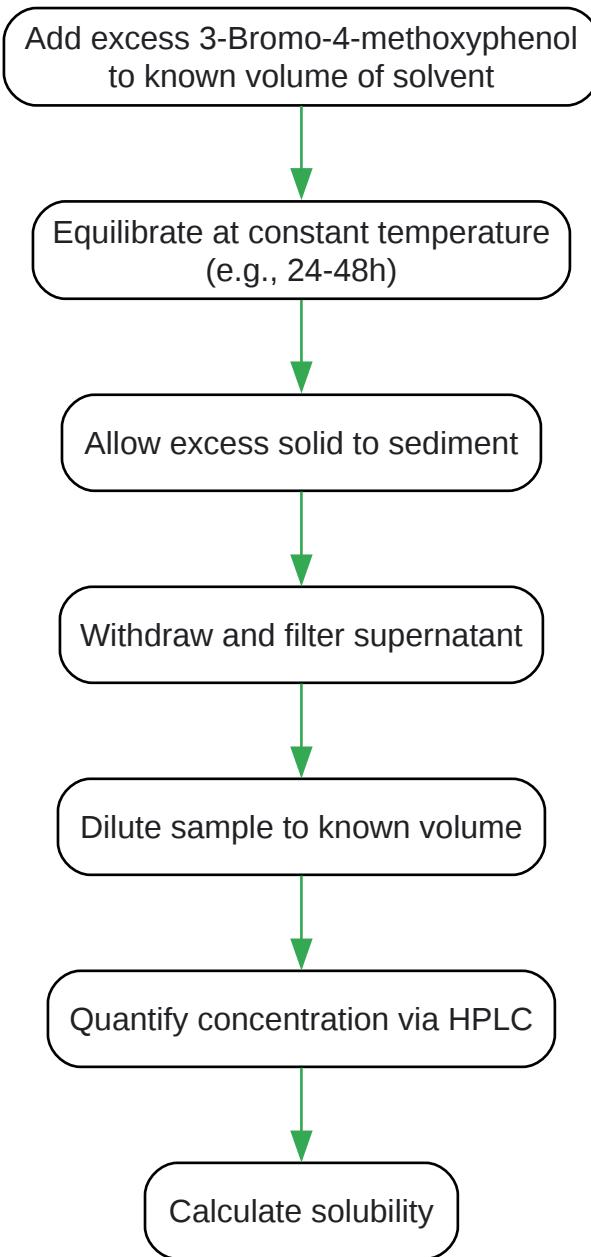
- **Polar Protic Solvents:** These solvents, such as methanol and ethanol, can engage in hydrogen bonding. Due to the hydroxyl group, **3-Bromo-4-methoxyphenol** is expected to exhibit good solubility in these solvents through hydrogen bonding interactions.
- **Polar Aprotic Solvents:** Solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are polar but do not have hydrogen atoms directly bonded to an electronegative atom. They can act as hydrogen bond acceptors. Good solubility is anticipated due to dipole-dipole interactions and hydrogen bonding with the phenolic proton of the solute.
- **Nonpolar Solvents:** Solvents such as hexane and toluene have low dielectric constants and primarily interact through weaker van der Waals forces. The solubility of **3-Bromo-4-methoxyphenol** in these solvents is expected to be lower due to the significant polarity imparted by the hydroxyl and methoxy groups. However, the presence of the nonpolar benzene ring and bromine atom will contribute to some degree of solubility.

The following diagram illustrates the logical flow for predicting the solubility of **3-Bromo-4-methoxyphenol** based on solvent characteristics.

Solubility Prediction Flowchart



Shake-Flask Solubility Determination Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Bromo-4-methoxyphenol | C7H7BrO2 | CID 608815 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chem.ws [chem.ws]
- To cite this document: BenchChem. [solubility of 3-Bromo-4-methoxyphenol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107203#solubility-of-3-bromo-4-methoxyphenol-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com